2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C21H16ClN3OS and its molecular weight is 393.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has demonstrated the synthesis and testing of compounds related to thiazole and imidazole derivatives for antimicrobial and antifungal activities. For instance, a study on the synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol, including sertaconazole, highlights the antimycotic potential of such compounds (Raga et al., 1992). Another example includes the synthesis and fungicidal activity of new thiazole derivatives prepared from 2-bromo-1-(3,4-dimethylphenyl)ethanone, indicating the potential of thiazole derivatives in combating fungal infections (Bashandy et al., 2008).
Anticancer Potential
Studies on imidazo[2,1-b][1,3]thiazoles have shown promise in anticancer research. A novel method for assembling imidazo[2,1-b][1,3]thiazole systems demonstrated moderate ability to suppress the growth of kidney cancer cells, with lesser effects on prostate, colon cancer, and leukemia cell lines (Potikha & Brovarets, 2020).
Antiviral Properties
The antiviral activity of imidazo[1,2-b][1,3,4]thiadiazole carbohydrate derivatives has been explored, with specific derivatives showing activity against Junín virus, the causative agent of Argentine hemorrhagic fever. The p-chlorophenyl derivatives, in particular, exhibited antiviral activity in micromolar concentration ranges (Fascio et al., 2019).
Antibacterial Studies
Research on the synthesis and antibacterial study of new Schiff's bases of 2-hydrazinyl-1-(1H-imidazole-1-yl)-ethanone has provided insights into the antibacterial efficacy of synthesized products against gram-positive and gram-negative bacteria (Patel et al., 2011).
Synthesis Methodologies
Innovative synthesis methods for related compounds, such as the one-pot, four-component synthesis of novel imidazo[2,1-b]thiazol-5-amine derivatives, have shown moderate to good yields and tolerance toward a range of aromatic aldehydes (Mahdavi et al., 2012). This indicates the versatility and potential for developing diverse derivatives with various applications.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c22-16-7-5-14(6-8-16)18-12-25-17(13-27-21(25)23-18)11-20(26)24-10-9-15-3-1-2-4-19(15)24/h1-8,12-13H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUMSDDQCDHHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.